

# **Application Notes and Protocols for PF-03622905 in High-Throughput Screening**

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For Researchers, Scientists, and Drug Development Professionals

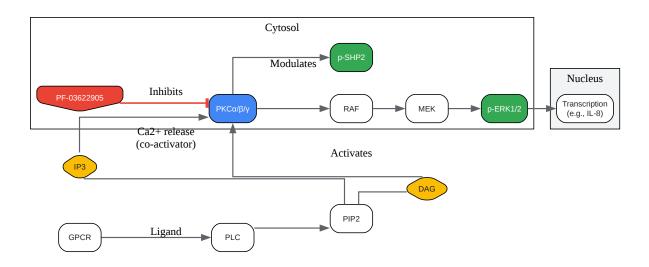
## Introduction

**PF-03622905** is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. It demonstrates high specificity for PKC over other protein kinases, making it a valuable tool for studying PKC-mediated signaling pathways and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing **PF-03622905** in high-throughput screening (HTS) campaigns to identify and characterize modulators of PKC activity.

## **Mechanism of Action & Signaling Pathway**

**PF-03622905** exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of PKC. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. Inhibition of PKC by **PF-03622905** has been shown to lead to a concentration-dependent decrease in the phosphorylation of ERK1/2 and SHP2, as well as the release of interleukin 8 (IL-8)[1].





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Figure 1: Simplified signaling pathway of PKC inhibition by PF-03622905.

## **Quantitative Data**

The inhibitory activity of **PF-03622905** against various PKC isoforms and its effects on cellular signaling pathways are summarized below.



Target	IC50 Value	Notes	Reference
ΡΚCα	5.6 nM	ATP-competitive inhibition.	[1]
РКСβІ	14.5 nM	ATP-competitive inhibition.	[1]
РКСВІІ	13 nM	ATP-competitive inhibition.	[1]
РКСу	37.7 nM	ATP-competitive inhibition.	[1]
РКСθ	74.1 nM	ATP-competitive inhibition.	[1]
Phospho-SHP2	35 nM	Cellular activity.	[1]
Phospho-ERK1/2	0.15 μΜ	Cellular activity.	[1]
Interleukin 8 (IL-8) Release	0.16 μΜ	Cellular activity.	[1]

# Experimental Protocols Biochemical HTS Protocol: Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay in a 384-well format to screen for inhibitors of PKC $\alpha$ . The assay measures the displacement of a fluorescently labeled tracer from the antibody by the phosphorylated substrate.

#### Materials:

- PKCα enzyme (active)
- PKC peptide substrate
- ATP

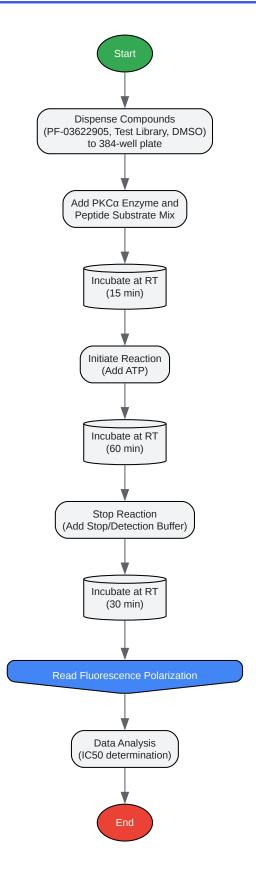






- Fluorescently labeled tracer
- Anti-phosphoserine antibody
- Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 0.1 mM CaCl<sub>2</sub>, 1 mM DTT, 0.01% Triton
   X-100
- Stop/Detection Buffer: Assay buffer containing EDTA, antibody, and tracer.
- PF-03622905 (positive control)
- DMSO (negative control)
- 384-well, low-volume, black plates
- Plate reader capable of fluorescence polarization measurements





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### References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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